molecular formula C24H17FN2O6S B2721224 N-(4-fluorophenyl)-2-[8-oxo-7-(phenylsulfonyl)[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl]acetamide CAS No. 902278-23-3

N-(4-fluorophenyl)-2-[8-oxo-7-(phenylsulfonyl)[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl]acetamide

Cat. No. B2721224
CAS RN: 902278-23-3
M. Wt: 480.47
InChI Key: PZFJMHJQZVCZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[8-oxo-7-(phenylsulfonyl)[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl]acetamide is a useful research compound. Its molecular formula is C24H17FN2O6S and its molecular weight is 480.47. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Properties

One study explores the reactivity of N-(phenylsulfonyl)acetamide derivatives, including compounds with structural similarities to N-(4-fluorophenyl)-2-[8-oxo-7-(phenylsulfonyl)[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl]acetamide, demonstrating potential antimalarial activity. These compounds were tested for in vitro antimalarial activity, showcasing IC50 values of <30µM, indicating strong antimalarial properties. Furthermore, the study delves into the ADMET properties of these compounds, highlighting their non-cytotoxic nature at effective concentrations and their potential use in antiviral applications, specifically against COVID-19, through molecular docking studies (Fahim & Ismael, 2021).

Antioxidant and ALR2 Inhibition

Research into quinoxalin-2(1H)-one derivatives, closely related to the compound , has shown significant potential in the treatment of diabetic complications. These studies have led to the development of potent aldose reductase (ALR2) inhibitors, crucial for managing diabetic complications. The compounds exhibit dual functionality, acting both as ALR2 inhibitors and antioxidants, which is beneficial for combating oxidative stress associated with diabetes (Qin et al., 2015).

Antibacterial Activity

Fluoroquinolones, a class of compounds related to the query compound, have been extensively studied for their antibacterial properties. These studies have identified novel antibacterial agents with potent activity against both Gram-positive and Gram-negative bacteria. The structural modifications, particularly the orientation of the N1-(5-amino-2,4-difluorophenyl) group, have been shown to significantly enhance antibacterial potency, offering new avenues for antibiotic development (Kuramoto et al., 2003).

properties

IUPAC Name

2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O6S/c25-15-6-8-16(9-7-15)26-23(28)13-27-12-22(34(30,31)17-4-2-1-3-5-17)24(29)18-10-20-21(11-19(18)27)33-14-32-20/h1-12H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFJMHJQZVCZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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